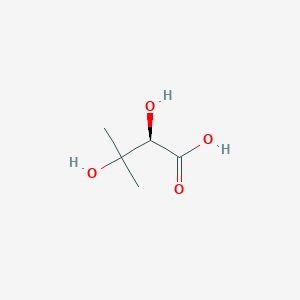

(R)-2,3-Dihydroxy-isovalerate

説明

®-2,3-Dihydroxy-isovalerate is an organic compound with the molecular formula C5H10O4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is significant in various biochemical pathways, particularly in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.

準備方法

Synthetic Routes and Reaction Conditions: ®-2,3-Dihydroxy-isovalerate can be synthesized through several methods. One common approach involves the enzymatic reduction of 2-ketoisovalerate using specific dehydrogenases. This reaction typically requires cofactors such as NADH or NADPH and occurs under mild conditions, often at physiological pH and temperature.

Industrial Production Methods: In industrial settings, the production of ®-2,3-Dihydroxy-isovalerate often involves microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to overproduce the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized for high yield and purity, involving controlled pH, temperature, and nutrient supply.

Types of Reactions:

Oxidation: ®-2,3-Dihydroxy-isovalerate can undergo oxidation reactions to form 2-ketoisovalerate. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced back to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or amines, using reagents like thionyl chloride or ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: 2-Ketoisovalerate.

Reduction: Corresponding alcohols.

Substitution: Halogenated or aminated derivatives.

科学的研究の応用

Metabolic Pathways and Biosynthesis

Key Role in BCAA Synthesis

(R)-2,3-Dihydroxy-isovalerate is an essential intermediate in the biosynthetic pathways of BCAAs. It is produced from 3-hydroxy-3-methyl-2-oxobutanoic acid via the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) and subsequently converted to 2-oxoisovalerate by dihydroxy-acid dehydratase (EC 4.2.1.9) . This pathway is crucial for the synthesis of valine and leucine, which are vital for protein synthesis and various metabolic functions in living organisms.

Biotechnological Applications

Microbial Production

Recent studies have explored the microbial production of this compound using engineered strains of bacteria such as Enterobacter cloacae and Klebsiella pneumoniae. These studies have shown that disruption of specific genes (budA and ilvD) can redirect metabolic flux towards increased production of DHIV . For instance, a strain of E. cloacae engineered to disrupt these genes achieved a production level of 31.2 g/L of DHIV with a productivity of 0.41 g/L/h .

Fermentation Optimization

Optimization studies using statistical methods like Plackett-Burman design and response surface methodology have identified critical factors affecting DHIV production, such as culture temperature and nutrient composition . This optimization is vital for scaling up production processes for industrial applications.

Pharmaceutical and Nutritional Applications

Potential Therapeutic Uses

this compound has been investigated for its potential pharmacological effects. For example, studies have indicated that variations in DHIV concentrations may correlate with metabolic disorders or deficiencies, suggesting its role as a biomarker or therapeutic agent . In particular, its interaction with blood parameters in rat models has been studied to assess its efficacy in improving hematopoietic functions .

Research Case Studies

作用機序

The mechanism of action of ®-2,3-Dihydroxy-isovalerate involves its role as an intermediate in the biosynthesis of branched-chain amino acids. It is converted to 2-ketoisovalerate by the enzyme dihydroxyacid dehydratase. This conversion is crucial for the subsequent steps in the synthesis of valine, leucine, and isoleucine. The molecular targets include enzymes involved in these metabolic pathways, and the compound interacts with various cofactors and substrates to exert its effects.

類似化合物との比較

(S)-2,3-Dihydroxy-isovalerate: The enantiomer of ®-2,3-Dihydroxy-isovalerate, which has similar chemical properties but different biological activities.

2-Ketoisovalerate: A closely related compound that is an intermediate in the same biosynthetic pathway.

2,3-Dihydroxybutanoate: Another similar compound with two hydroxyl groups but a different carbon skeleton.

Uniqueness: ®-2,3-Dihydroxy-isovalerate is unique due to its specific role in the biosynthesis of branched-chain amino acids. Its chiral nature also makes it valuable in asymmetric synthesis, where the configuration of the molecule is crucial for the desired biological activity.

生物活性

(R)-2,3-Dihydroxy-isovalerate, also known as α,β-dihydroxyisovalerate, is a significant intermediate in the biosynthesis of branched-chain amino acids (BCAAs), particularly valine, leucine, and isoleucine. This compound plays a crucial role in various metabolic pathways and exhibits notable biological activities that have been the subject of extensive research.

Biosynthesis and Metabolic Pathways

This compound is synthesized from 3-hydroxy-3-methyl-2-oxobutanoic acid by the enzyme ketol-acid reductoisomerase (EC 1.1.1.86) and subsequently converted to 2-oxoisovalerate by dihydroxy-acid dehydratase (EC 4.2.1.9) . This pathway is part of the superpathway of leucine, valine, and isoleucine biosynthesis, which is essential for protein synthesis and energy metabolism in organisms.

1. Role in Metabolism

Research indicates that this compound is involved in energy metabolism and may influence oxidative stress responses. A study demonstrated that this compound, along with its downstream metabolite L-valine, was detected in serum and urine samples from rats, highlighting its metabolic significance . The compound's role in reversing oxidative damage was particularly noted in a blood deficiency model where it improved hematopoietic parameters .

Case Studies

Case Study: Metabolomic Analysis in Rats

A recent study employed metabolomic strategies to analyze the effects of this compound on blood-deficient rats. The results indicated that treatment with a preparation containing this compound significantly improved various blood parameters compared to control groups. Key findings included:

- Increased white blood cell (WBC) and red blood cell (RBC) counts.

- Enhanced levels of hemoglobin (HGB) and hematocrit (HCT).

- Improvement in peripheral circulation metrics .

The study concluded that the observed benefits were likely due to the compound's influence on energy metabolism and oxidative stress reduction.

Data Tables

| Parameter | Control Group | Blood Deficiency Model | PRR Treatment Group |

|---|---|---|---|

| WBC Count | 8.5 x 10^9/L | 4.0 x 10^9/L | 7.5 x 10^9/L |

| RBC Count | 5.0 x 10^12/L | 3.0 x 10^12/L | 4.5 x 10^12/L |

| HGB Level | 15 g/dL | 10 g/dL | 14 g/dL |

| HCT Level | 45% | 30% | 42% |

This table summarizes the hematological parameters observed in different groups during the study.

特性

IUPAC Name |

(2R)-2,3-dihydroxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEYKUFKXGDTEU-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344216 | |

| Record name | (R)-2,3-Dihydroxy-isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-2,3-Dihydroxy-isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19451-56-0 | |

| Record name | (R)-2,3-Dihydroxy-isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2,3-dihydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-2,3-Dihydroxy-isovalerate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。